CB2 modulator 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CB2 modulator 1 is a synthetic compound that targets the cannabinoid receptor type 2 (CB2). The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including immune response, inflammation, and pain perception. Unlike the cannabinoid receptor type 1 (CB1), which is predominantly found in the central nervous system, CB2 receptors are primarily located in peripheral tissues, particularly in immune cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CB2 modulator 1 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route may include reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production also focuses on cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: CB2 modulator 1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

CB2 modulator 1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the structure-activity relationship of CB2 receptors and to develop new CB2-targeted drugs.

Biology: Helps in understanding the role of CB2 receptors in immune response and inflammation.

Medicine: Investigated for its potential therapeutic effects in treating conditions such as chronic pain, neuroinflammation, and autoimmune diseases.

Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control

Mechanism of Action

CB2 modulator 1 exerts its effects by binding to the CB2 receptor, a G-protein-coupled receptor. Upon activation, the CB2 receptor inhibits adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates mitogen-activated protein kinase (MAPK) pathways and modulates voltage-gated calcium channels. These molecular events result in anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Cannabidiol-dimethylheptyl (CBD-DMH): Acts as an allosteric modulator for CB2, reducing CP-55,940 binding.

Uniqueness of CB2 Modulator 1: this compound is unique in its ability to selectively target CB2 receptors without affecting CB1 receptors, thereby minimizing central nervous system side effects. This selectivity makes it a promising candidate for therapeutic applications in conditions involving inflammation and immune response .

Biological Activity

Introduction

CB2 modulator 1 is a compound that selectively targets the cannabinoid receptor type 2 (CB2), which is primarily expressed in peripheral tissues and immune cells. The biological activity of this compound has garnered significant interest due to its potential therapeutic applications in various conditions, including inflammation, pain management, and neuroprotection. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

CB2 receptors are G-protein-coupled receptors (GPCRs) that predominantly couple with Gαi/o proteins. Activation of these receptors results in the inhibition of adenylyl cyclase activity, leading to decreased cyclic AMP (cAMP) levels and subsequent modulation of various signaling pathways involved in inflammation and pain perception .

Key Signaling Pathways

- Inhibition of Inflammatory Mediators : CB2 activation has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, which are crucial in mediating inflammatory responses .

- Neuroprotection : Studies indicate that CB2 modulation can restore normal microglial function from a pro-inflammatory to an anti-inflammatory state, thereby providing neuroprotective effects against neurodegenerative diseases .

Case Studies

- Neuropathic Pain Models : In various animal models, treatment with CB2 agonists has demonstrated a significant reduction in mechanical allodynia. For instance, a study involving spinal nerve ligation models showed that CB2 agonists could effectively prevent pain responses .

- Cerebral Ischemia : Research on cerebral ischemia revealed that selective CB2 activation reduced infarct size significantly when combined with CB1 antagonism. This combination therapy resulted in a 75% reduction in cerebral infarction compared to controls .

Data Table: Effects of CB2 Modulation on Inflammatory Responses

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| Zhang et al. (2007) | Cerebral Ischemia | CB1 antagonist + CB2 agonist | 75% reduction in infarct size |

| Jia et al. (2022) | Human Astrocytes | JWH133 (CB2 agonist) | Inhibition of iNOS and TNF-α release |

| PMC6219460 | Neuropathic Pain | Various CB2 agonists | Prevention of mechanical allodynia |

Pharmacological Profile

This compound exhibits a favorable pharmacological profile with minimal psychoactive effects compared to CB1 modulators. This characteristic makes it an attractive candidate for therapeutic applications without the associated side effects commonly seen with central nervous system-targeting cannabinoids .

Structure-Activity Relationship

Recent studies have focused on the structure-activity relationship (SAR) of CB2 modulators, identifying key structural features that enhance selectivity and efficacy at the receptor level. High-throughput screening has led to the discovery of several potent CB2 agonists with promising therapeutic potential .

Properties

IUPAC Name |

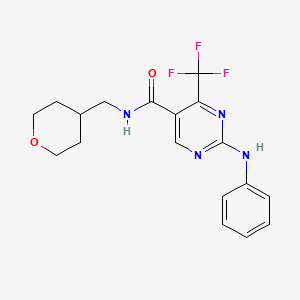

2-anilino-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O2/c19-18(20,21)15-14(16(26)22-10-12-6-8-27-9-7-12)11-23-17(25-15)24-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2,(H,22,26)(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVZTXHTOZWAMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNC(=O)C2=CN=C(N=C2C(F)(F)F)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.